

Spectroscopic Profile of Benzohydroxamic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Benzohydroxamic acid	
Cat. No.:	B016683	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **benzohydroxamic acid**, a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **benzohydroxamic acid** in solution. The data presented here are for ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR Data

The proton NMR spectrum of **benzohydroxamic acid** is characterized by signals from the aromatic protons and the exchangeable protons of the hydroxamic acid functional group. The chemical shifts can vary depending on the solvent used.



Proton Assignment	Chemical Shift (δ) in ppm	Solvent	Reference
Aromatic Protons (C ₆ H ₅)	7.24 - 8.32	CDCl ₃	[1]
N-OH Proton	9.045 - 9.229	CDCl ₃	[1]
NH-OH Fragment	Variable	DMSO	[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm	Solvent	Reference
Carbonyl Carbon (C=O)	164.46 - 169.02	Not Specified	[3]
Aromatic Carbons	~127 - 132	Methanol	[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **benzohydroxamic acid** based on their vibrational frequencies.

Vibrational Mode	Frequency (cm ⁻¹)	Reference
O-H Stretch	3114 - 3123 (broad)	[3]
N-H Stretch	3200	[5]
C=O Stretch (Amide I)	1600 - 1614	[3][5]
C-N Stretch	1436 - 1494	[3]
N-O Stretch	915	[3]



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent and pH.

Solvent/Condition	λmax (nm)	Molar Extinction Coefficient (ε)	Reference
0.01 N HCl	229	8790	[6]
0.01 N HCl	265	1110	[6]
0.01 N NaOH	265	6820	[6]

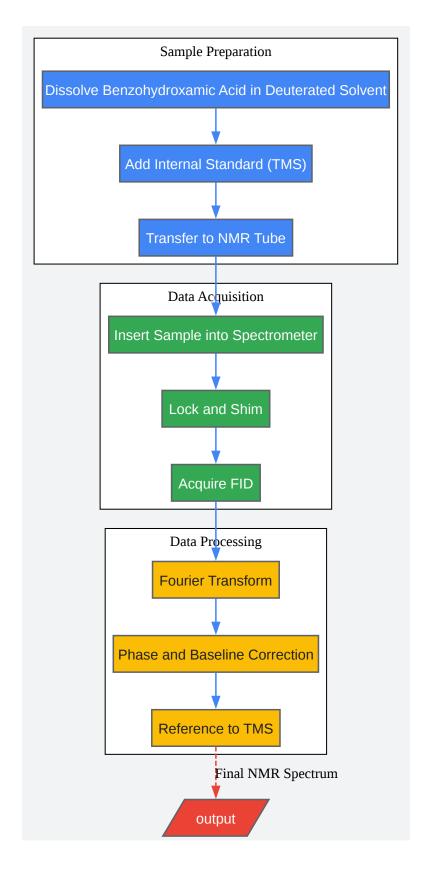
Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **benzohydroxamic acid** is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR spectrometer (e.g., Bruker AC-300) is set up with the
 appropriate lock solvent.[7] Default shim settings are typically recalled and can be manually
 optimized by shimming on the lock signal to improve the magnetic field homogeneity.[8]
- Data Acquisition: The ¹H or ¹³C NMR spectrum is acquired by running a set number of scans.
 For ¹H NMR, a single scan may be sufficient if the sample concentration is high enough.[8]
 For ¹³C NMR, multiple scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.





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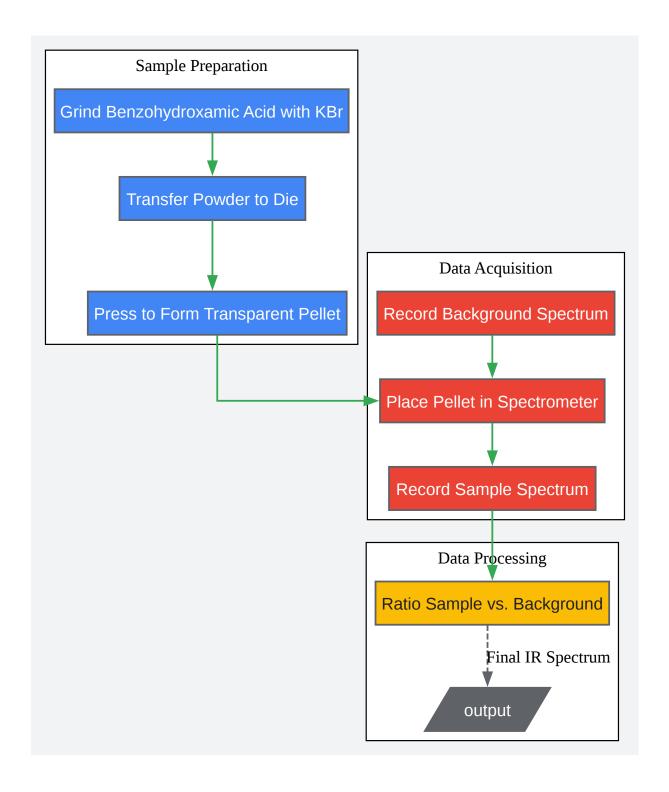
Figure 1: Workflow for NMR Spectroscopy.



IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **benzohydroxamic acid** is combined with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is thoroughly ground to a very fine powder to minimize light scattering.[9][10]
- Pellet Formation: The powdered mixture is transferred to a die press. A pressure of several tons is applied to form a thin, transparent pellet.[9] Absorbed moisture can lead to interfering bands around 3450 cm⁻¹ and 1640 cm⁻¹.[10]
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the path of the IR beam of an FTIR spectrometer. The sample spectrum is recorded.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.





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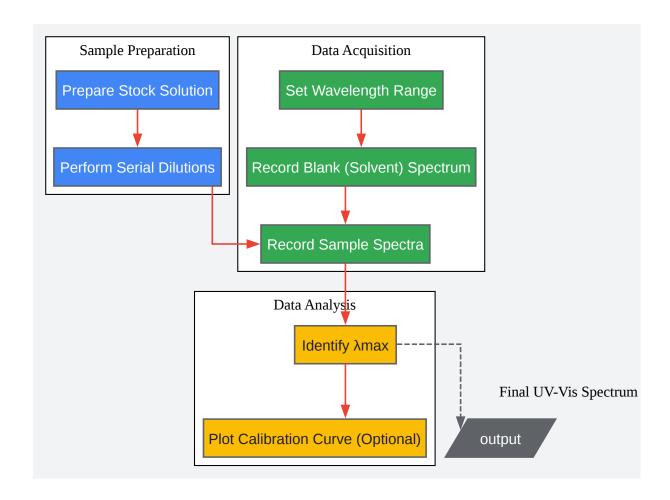
Figure 2: Workflow for IR Spectroscopy (KBr Method).



UV-Vis Spectroscopy Protocol

- Sample Preparation: A stock solution of benzohydroxamic acid is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, water, or buffered solutions) in a volumetric flask.[11] Serial dilutions are performed to obtain a series of solutions with known concentrations.
- Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The
 desired wavelength range for the scan is set (e.g., 200-400 nm).[11]
- Data Acquisition: A quartz cuvette is filled with the solvent to be used as a blank. A baseline
 or reference spectrum of the solvent is recorded.[12] The cuvette is then rinsed and filled
 with a sample solution, and its absorbance spectrum is recorded. This is repeated for all
 prepared solutions.
- Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient according to the Beer-Lambert law.





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Figure 3: Workflow for UV-Vis Spectroscopy.

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